molecular formula C19H21ClN2O2 B5756280 1-(3-chloro-4-methylbenzoyl)-4-(4-methoxyphenyl)piperazine

1-(3-chloro-4-methylbenzoyl)-4-(4-methoxyphenyl)piperazine

Cat. No. B5756280
M. Wt: 344.8 g/mol
InChI Key: NAHZVHJMGYQDHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chloro-4-methylbenzoyl)-4-(4-methoxyphenyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazines. It is widely used in scientific research as a tool to study the mechanisms of action of serotonin receptors.

Mechanism of Action

1-(3-chloro-4-methylbenzoyl)-4-(4-methoxyphenyl)piperazine acts as a partial agonist of the 5-HT1B and 5-HT2C receptors, which are G protein-coupled receptors. Upon binding to these receptors, 1-(3-chloro-4-methylbenzoyl)-4-(4-methoxyphenyl)piperazine activates the intracellular signaling pathways that regulate the release of neurotransmitters such as dopamine and norepinephrine. This leads to the modulation of various physiological processes such as mood, appetite, and sleep.
Biochemical and Physiological Effects:
1-(3-chloro-4-methylbenzoyl)-4-(4-methoxyphenyl)piperazine has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and norepinephrine, which are neurotransmitters that are involved in the regulation of mood and arousal. 1-(3-chloro-4-methylbenzoyl)-4-(4-methoxyphenyl)piperazine has also been found to decrease food intake and increase locomotor activity in animal models.

Advantages and Limitations for Lab Experiments

1-(3-chloro-4-methylbenzoyl)-4-(4-methoxyphenyl)piperazine has several advantages for lab experiments. It is a selective agonist of the 5-HT1B and 5-HT2C receptors, which allows for the study of specific receptor subtypes. It is also relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research. However, 1-(3-chloro-4-methylbenzoyl)-4-(4-methoxyphenyl)piperazine has some limitations. It has a short half-life, which makes it difficult to study its long-term effects. It also has a narrow therapeutic window, which means that it can be toxic at high doses.

Future Directions

There are several future directions for the study of 1-(3-chloro-4-methylbenzoyl)-4-(4-methoxyphenyl)piperazine. One direction is to investigate its effects on other physiological processes such as pain perception and immune function. Another direction is to study its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, the development of new 1-(3-chloro-4-methylbenzoyl)-4-(4-methoxyphenyl)piperazine analogs with improved pharmacological properties could lead to the discovery of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 1-(3-chloro-4-methylbenzoyl)-4-(4-methoxyphenyl)piperazine is a synthetic compound that has a wide range of scientific research applications. It is a selective agonist of the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. 1-(3-chloro-4-methylbenzoyl)-4-(4-methoxyphenyl)piperazine has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the study of 1-(3-chloro-4-methylbenzoyl)-4-(4-methoxyphenyl)piperazine, which could lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(3-chloro-4-methylbenzoyl)-4-(4-methoxyphenyl)piperazine involves the reaction of 1-(3-chloro-4-methylbenzoyl)piperazine with 4-methoxyphenyl magnesium bromide. The reaction takes place in the presence of a catalyst and under controlled conditions. The final product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

1-(3-chloro-4-methylbenzoyl)-4-(4-methoxyphenyl)piperazine is widely used in scientific research to study the mechanisms of action of serotonin receptors. It is a selective agonist of the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. 1-(3-chloro-4-methylbenzoyl)-4-(4-methoxyphenyl)piperazine is also used to study the effects of serotonin on the cardiovascular system, as well as its role in the development of psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

(3-chloro-4-methylphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-14-3-4-15(13-18(14)20)19(23)22-11-9-21(10-12-22)16-5-7-17(24-2)8-6-16/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHZVHJMGYQDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-methylbenzoyl)-4-(4-methoxyphenyl)piperazine

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